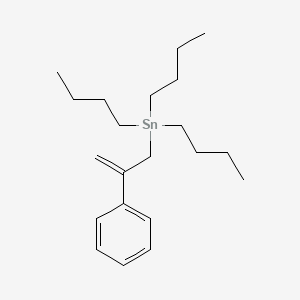

Stannane, tributyl(2-phenyl-2-propenyl)-

Description

Tributyl(2-phenyl-2-propenyl)stannane is an organotin compound featuring a tributyltin group bound to a 2-phenyl-2-propenyl (allyl-phenyl) moiety. While direct references to this compound are absent in the provided evidence, its structural analogs and related tributylstannanes offer insights into its properties and applications .

Properties

CAS No. |

138712-46-6 |

|---|---|

Molecular Formula |

C21H36Sn |

Molecular Weight |

407.2 g/mol |

IUPAC Name |

tributyl(2-phenylprop-2-enyl)stannane |

InChI |

InChI=1S/C9H9.3C4H9.Sn/c1-8(2)9-6-4-3-5-7-9;3*1-3-4-2;/h3-7H,1-2H2;3*1,3-4H2,2H3; |

InChI Key |

VBHUSJSWANNMBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CC(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Halogen-Tin Exchange Method

One of the primary methods for synthesizing stannane, tributyl(2-phenyl-2-propenyl)- involves the direct exchange between a halide (typically bromide or iodide) and a tin nucleophile. This approach is based on the general synthetic route for organotin compounds.

The reaction typically involves:

- Preparation of 2-phenyl-2-propenyl halide (bromide or iodide)

- Reaction with tributylstannane or a tributylstannyl lithium reagent

- Purification of the product

This method is advantageous due to its relative simplicity and the general availability of the starting materials. The reaction can be conducted in various solvents, with tetrahydrofuran (THF) being a common choice due to its ability to stabilize organometallic intermediates.

Metallation and Stannylation Method

A more controlled approach to synthesizing stannane, tributyl(2-phenyl-2-propenyl)- involves a two-step process of metallation followed by stannylation. This method is analogous to the preparation of related compounds such as tributyl[2-(trimethylsilyl)-prop-2-enyl]stannane.

For the related compound, the procedure involves:

- Metallation of 2-(trimethylsilyl)prop-1-ene with a strong base (BuLi/t-BuOK) to form a stabilized carbanion

- Addition of tributyltin chloride (Bu3SnCl) to the reaction mixture

- Purification of the product

Based on the procedure for tributyl[2-(trimethylsilyl)-prop-2-enyl]stannane, the reaction is conducted in THF at temperatures ranging from -78°C to -40°C, with yields around 50%.

For tributyl(2-phenyl-2-propenyl)stannane, a similar approach would involve:

- Metallation of 2-phenyl-propene with BuLi/t-BuOK

- Reaction with Bu3SnCl at controlled temperature

- Purification of the resulting stannane

This one-pot procedure has been reported to be faster and more convenient than other methods for similar compounds.

Salt Metathesis Approach

Another potential method involves salt metathesis, which has been used for the synthesis of organotin compounds containing a Sn(II) atom. While this method might require modification for the specific synthesis of stannane, tributyl(2-phenyl-2-propenyl)-, it represents a general approach that could be adapted.

The procedure might involve:

- Formation of a potassium or lithium salt of a suitable precursor

- Reaction with a tin halide in an appropriate solvent

- Purification of the product

This approach has been used to synthesize compounds containing a Sn(II) atom supported by a bidentate ligand via salt metathesis in a benzene/dichloromethane solvent mixture, with yields of around 50%.

Vinyl Selenide to Vinyl Stannane Transformation

For certain vinyl stannanes, a transformation from vinyl selenide to vinyl stannane has been reported. This method involves treating a vinyl selenide with tributyltin radical.

The procedure typically involves:

- Preparation of a suitable vinyl selenide precursor

- Treatment with tributyltin radical (generated from tributyltin hydride and a radical initiator)

- Purification of the product

This approach has been used for the transformation of α-(2E-phenylseleno)vinyl α-branch to an α-(2E-tributylstannyl)vinyl branch in the context of amino acid synthesis.

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for the successful synthesis of stannane, tributyl(2-phenyl-2-propenyl)-. Key considerations include solvent selection, temperature control, base and catalyst choices, and reaction time optimization.

Solvent Selection

The choice of solvent can significantly impact the reaction efficiency. For related organotin compounds, solvents such as THF, benzene, and dichloromethane have been used. For instance, the synthesis of tributyl[2-(trimethylsilyl)-prop-2-enyl]stannane was conducted in THF, while the synthesis of certain Sn(II) compounds involved benzene/dichloromethane mixtures.

In the context of palladium-catalyzed reactions involving stannanes, polar solvents are often preferred, especially in the presence of electron-rich ligands. This suggests that for reactions involving tributyl(2-phenyl-2-propenyl)stannane, polar solvents might enhance reactivity.

Temperature Control

Temperature control is often critical in these reactions. Metallation steps typically require low temperatures (e.g., -78°C), while subsequent reactions with tin halides may be conducted at slightly higher temperatures (e.g., -40°C to room temperature).

For the synthesis of tributyl[2-(trimethylsilyl)-prop-2-enyl]stannane, the metallation step was conducted at -40°C for 1.5 hours, followed by cooling to -78°C for the reaction with Bu3SnCl. Similar temperature control would likely be necessary for the synthesis of tributyl(2-phenyl-2-propenyl)stannane.

Base and Catalyst Considerations

The selection of an appropriate base and catalyst can greatly influence the reaction outcome. For the metallation approach, bases such as BuLi/t-BuOK have been used. The combination of these bases allows for efficient deprotonation of the precursor, leading to the formation of a stabilized carbanion that can react with the tin halide.

For certain transformations involving organotin compounds, transition metal catalysts, particularly palladium complexes, are beneficial. Palladium pincer complexes have been reported to catalyze reactions involving allyl stannanes.

Reaction Time and Concentration

Optimization of reaction time and concentration is necessary to maximize yield and minimize side reactions. For the metallation of 2-(trimethylsilyl)prop-1-ene, a reaction time of 1.5 hours at -40°C was reported. The subsequent reaction with Bu3SnCl was conducted for a shorter period, highlighting the importance of monitoring reaction progress and adjusting conditions accordingly.

Comparison of Preparation Methods

Different preparation methods for stannane, tributyl(2-phenyl-2-propenyl)- can be compared based on several factors, including reaction conditions, yield, and practicality. Table 1 provides a comparison of the potential preparation methods discussed in this article.

Table 1: Comparison of Potential Preparation Methods for Stannane, tributyl(2-phenyl-2-propenyl)-

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations | Expected Yield* |

|---|---|---|---|---|---|

| Direct Halogen-Tin Exchange | 2-phenyl-2-propenyl halide, Bu3SnLi | THF, low temperature | Simplicity, general availability of starting materials | Possible side reactions | Moderate to High |

| Metallation and Stannylation | 2-phenyl-propene, BuLi/t-BuOK, Bu3SnCl | THF, -78°C to -40°C | Controlled reaction, potential for high selectivity | Requires strict temperature control | ~50% (based on related compounds) |

| Salt Metathesis | Potassium/lithium salt of precursor, SnCl2 | Benzene/dichloromethane | Alternative approach for specific structures | May require adaptation for the target compound | ~50% (based on related compounds) |

| Vinyl Selenide Transformation | Vinyl selenide precursor, Bu3SnH | Suitable solvent, radical initiator | Specific approach for vinyl stannanes | Requires preparation of vinyl selenide precursor | Variable |

*Expected yields are estimated based on reactions with related compounds and would need to be verified experimentally.

Characterization and Analytical Data

The characterization of stannane, tributyl(2-phenyl-2-propenyl)- would typically involve various spectroscopic techniques to confirm its structure and purity.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing organotin compounds. For tributyl(2-phenyl-2-propenyl)stannane, multiple nuclei can provide valuable structural information:

1H NMR : Would show signals for the butyl groups, the vinyl protons, and the phenyl protons. The vinyl protons would be particularly diagnostic, appearing as singlets for the terminal methylene group.

13C NMR : Would provide information about the carbon framework, with characteristic signals for the quaternary carbon, the terminal methylene carbon, and the aromatic carbons.

119Sn NMR : Would give insights into the tin environment. Based on related compounds, the 119Sn signal might appear as a multiplet due to coupling with neighboring nuclei. For instance, in some organotin compounds, the 119Sn NMR spectrum displays a triplet of triplets pattern, likely arising from long-range nuclear spin-spin coupling between the carboranyl 11B and 119Sn nuclei.

Infrared Spectroscopy

Infrared (IR) spectroscopy would be expected to show characteristic bands for various functional groups in the molecule:

- C=C stretching (around 1600-1650 cm-1)

- Aromatic C-H stretching (around 3000-3100 cm-1)

- Aliphatic C-H stretching (around 2850-2950 cm-1)

- Sn-C stretching (around 500-600 cm-1)

Mass Spectrometry

Mass spectrometry would provide the molecular weight and fragmentation pattern, which can be useful for structural confirmation. The molecular ion peak would be expected at m/z 407, corresponding to the molecular weight of tributyl(2-phenyl-2-propenyl)stannane.

Elemental Analysis

Elemental analysis would confirm the elemental composition of the compound, providing percentages of carbon and hydrogen that should match the theoretical values for C21H36Sn.

Applications in Synthetic Chemistry

Stannane, tributyl(2-phenyl-2-propenyl)- has several important applications in synthetic organic chemistry, making its preparation methods of significant interest.

Cross-Coupling Reactions

One of the most important applications of tributyl(2-phenyl-2-propenyl)stannane is in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of complex molecular structures.

In the context of palladium pincer complexes, allyl stannanes like tributyl(2-phenyl-2-propenyl)stannane can serve as coupling partners in reactions with various electrophiles. For instance, the stannane can react with allylic chlorides in the presence of a suitable catalyst to form new carbon-carbon bonds.

Addition Reactions

As an organostannane, tributyl(2-phenyl-2-propenyl)stannane can participate in addition reactions to carbonyl compounds, imines, and other electrophiles. The organostannane addition reaction involves the nucleophilic addition of an allylstannane to an aldehyde, imine, or (in rare cases) a ketone.

These reactions are valuable for the production of contiguous, oxygen-containing stereocenters in organic molecules, making them particularly useful in natural product synthesis.

Radical Chemistry

The tin-carbon bond in tributyl(2-phenyl-2-propenyl)stannane can undergo homolytic cleavage under appropriate conditions, generating radicals that can participate in various transformations. This makes the compound useful in radical-mediated reactions, such as cyclizations and additions.

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl(2-phenyl-2-propenyl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form organotin oxides.

Reduction: It can participate in reduction reactions, often serving as a reducing agent.

Substitution: The tin atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Stannane, tributyl(2-phenyl-2-propenyl)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

Biology: Organotin compounds, including this one, are studied for their potential biological activity and toxicity.

Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, particularly as anticancer agents.

Mechanism of Action

The mechanism of action of stannane, tributyl(2-phenyl-2-propenyl)- involves its ability to form stable carbon-tin bonds, which can participate in various chemical reactions. The tin atom in the compound can act as a Lewis acid, facilitating the formation of carbon-carbon bonds in organic synthesis. Additionally, the compound’s ability to undergo oxidation and reduction reactions makes it a versatile reagent in chemical transformations .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Reactivity

The reactivity of tributylstannanes is highly dependent on the substituent attached to the tin atom. Below is a comparison of key analogs:

*Theoretical values based on structural analogy.

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : Thiophene and furan substituents (e.g., ) enhance conjugation, improving charge transport in polymers. The phenyl-allyl group in the target compound may offer intermediate reactivity due to partial conjugation with the phenyl ring .

- Steric Effects : Long alkyl chains (e.g., 2-butyloctyl in ) increase solubility in organic solvents but reduce reactivity in cross-couplings. The phenyl-allyl group likely balances steric bulk and reactivity .

- Thermal Stability : Allyl-methyl stannanes () are less stable than aryl-substituted analogs. The phenyl group in the target compound may enhance thermal stability .

Physicochemical Properties

- Solubility: Alkyl-substituted stannanes () dissolve readily in nonpolar solvents. The phenyl-allyl group may reduce solubility compared to alkyl chains but improve compatibility with aromatic solvents .

- Boiling/Melting Points : Long-chain stannanes (e.g., : 528.5°C predicted) have higher boiling points than aryl-allyl derivatives. The target compound likely has a moderate boiling point (~300–400°C) .

Q & A

Q. What are the common synthetic routes for preparing tributyl(2-phenyl-2-propenyl)stannane derivatives?

Tributylstannane derivatives are typically synthesized via Stille coupling reactions, which involve organotin reagents and aryl/alkenyl halides. For example, tributyl(thiophen-2-yl)stannane derivatives are prepared using pre-functionalized thiophene precursors and tributyltin chloride under inert conditions . Key steps include:

- Purification of starting materials (e.g., 4,7-dibromobenzo[c][1,2,5]thiadiazole).

- Controlled addition of tributyltin reagents to avoid side reactions.

- Use of catalysts like Pd(PPh₃)₄ to facilitate cross-coupling .

Q. What spectroscopic techniques are recommended for characterizing tributylstannane derivatives?

- ¹H and ¹³C NMR : Essential for confirming substituent attachment and tin-carbon bonding. For instance, tributyl(thiophen-2-yl)stannane shows distinct thiophene proton signals at δ 6.8–7.2 ppm and tin-bound carbons at δ 10–30 ppm .

- Mass spectrometry (MS) : Validates molecular weight and purity.

- FT-IR : Identifies functional groups (e.g., C-Sn stretches at ~500 cm⁻¹) .

Q. What safety precautions are essential when handling tributylstannane compounds?

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of volatile tin compounds.

- Waste disposal : Segregate tin-containing waste due to environmental toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for Stille coupling involving tributyl(2-phenyl-2-propenyl)stannane to improve yield?

- Catalyst tuning : Use Pd₂(dba)₃ with tri-o-tolylphosphine for enhanced stability in polar solvents (e.g., DMF).

- Temperature control : Reactions at 80–100°C improve kinetics without decomposition .

- Solvent selection : Anhydrous THF or toluene minimizes side reactions .

Q. How do structural modifications in tributylstannane derivatives influence their reactivity in polymer synthesis?

- Substituent effects : Bulky alkyl chains (e.g., 2-octyldodecyl) enhance solubility in organic solvents but reduce polymerization rates. Fluorinated substituents improve planarity in semiconducting polymers, boosting charge mobility .

- Electron-withdrawing groups : Increase oxidative stability but may require higher catalyst loading .

Q. What methodologies resolve discrepancies in NMR data when analyzing tributylstannane derivatives with complex substituents?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., distinguishing thiophene protons from aromatic substituents) .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotational isomerism) .

Q. How can researchers address contradictory reactivity trends observed in different tributylstannane derivatives?

- Mechanistic studies : Use kinetic isotope effects or DFT calculations to probe rate-determining steps.

- Comparative analysis : Benchmark against structurally similar derivatives (e.g., tributyl(3-octyl-2-thienyl)stannane vs. fluorinated analogs) to isolate substituent effects .

Q. What strategies mitigate hazards during large-scale synthesis of tributylstannane compounds?

- Process automation : Minimize human exposure via closed-system reactors.

- In-line monitoring : Use FT-IR or Raman spectroscopy to detect intermediates and avoid exothermic side reactions.

- Neutralization protocols : Treat tin residues with chelating agents (e.g., EDTA) before disposal .

Q. What role does tributyl(2-phenyl-2-propenyl)stannane play in the development of optoelectronic materials?

- Polymer donor synthesis : Serves as a monomer in conjugated polymers for organic solar cells (OSCs) and field-effect transistors (OFETs). For example, coupling with electron-deficient units (e.g., benzo[1,2-c][1,2,5]oxadiazole) yields low-bandgap polymers with deep HOMO levels (~-5.3 eV), enhancing open-circuit voltage in OSCs .

- Structure-performance correlation : Alkyl chain engineering balances film morphology and charge transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.